Methyl 2-amino-5-bromo-4-cyanobenzoate

Catalog No.
S13354785
CAS No.
M.F
C9H7BrN2O2
M. Wt
255.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-bromo-4-cyanobenzoate

Product Name

Methyl 2-amino-5-bromo-4-cyanobenzoate

IUPAC Name

methyl 2-amino-5-bromo-4-cyanobenzoate

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-7(10)5(4-11)2-8(6)12/h2-3H,12H2,1H3

InChI Key

BAALNXOOOWVRKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)N

Methyl 2-amino-5-bromo-4-cyanobenzoate is an organic compound with the molecular formula C10H8BrN2O2. It features a benzene ring substituted with an amino group, a bromo group, and a cyano group. This unique combination of functional groups imparts specific chemical properties and reactivity, making it an interesting compound for various applications in organic synthesis and medicinal chemistry. The presence of the amino group allows for potential interactions with biological systems, while the bromo and cyano groups can participate in nucleophilic substitution reactions.

  • Substitution Reactions: The bromo group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions, facilitating the formation of new compounds.
  • Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using reagents such as potassium permanganate or nitric acid.

These reactions highlight the compound's versatility in synthetic chemistry.

The biological activity of methyl 2-amino-5-bromo-4-cyanobenzoate is primarily attributed to its ability to interact with biological macromolecules. Its amino and cyano groups can engage in hydrogen bonding and electrostatic interactions, which may influence enzyme activity or receptor binding. Such interactions could potentially lead to applications in drug development, particularly as a scaffold for designing new pharmaceuticals targeting specific biological pathways.

The synthesis of methyl 2-amino-5-bromo-4-cyanobenzoate typically involves multi-step organic reactions. One common method includes:

  • Bromination: Methyl 2-amino-4-cyanobenzoate is treated with bromine or brominating agents in an organic solvent under controlled temperature and pH conditions.
  • Purification: The product is purified through recrystallization or chromatography to isolate the desired compound.

In industrial settings, large-scale production often utilizes automated reactors to enhance consistency and efficiency, optimizing yield and purity through advanced purification techniques.

Methyl 2-amino-5-bromo-4-cyanobenzoate has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it can serve as a precursor in the synthesis of pharmaceutical compounds.
  • Chemical Synthesis: Its reactive functional groups make it useful in various organic synthesis processes, including the development of more complex molecules.
  • Research: It is employed in studies exploring chemical reactivity and interaction with biological systems, aiding in the understanding of structure-activity relationships.

Interaction studies involving methyl 2-amino-5-bromo-4-cyanobenzoate focus on its binding affinity with enzymes or receptors. The presence of the amino and cyano groups allows for specific interactions that can modulate enzyme activity or influence cellular pathways. These studies are crucial for evaluating its potential as a therapeutic agent or as part of drug discovery processes.

Several compounds share structural similarities with methyl 2-amino-5-bromo-4-cyanobenzoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-amino-4-bromobenzoateBromine at the 4-positionDifferent substitution pattern affecting reactivity
Methyl 2-amino-5-bromobenzoateBromine at the 5-positionSimilar structure but different bromination position
Methyl 2-amino-4-cyanobenzoateLacks bromo groupContains only cyano functionality
Methyl 5-bromo-2-cyanobenzoateBromine at the 5-positionDifferent position of bromine affecting chemical behavior

Methyl 2-amino-5-bromo-4-cyanobenzoate stands out due to its unique combination of amino, bromo, and cyano groups, which confer distinct reactivity patterns not found in compounds lacking these functionalities. This structural diversity allows for versatile chemical transformations that are advantageous in synthetic applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

253.96909 g/mol

Monoisotopic Mass

253.96909 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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